2-Chloro-5,6-dimethoxy-benzothiazole
Overview
Description
2-Chloro-5,6-dimethoxy-benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of chlorine and two methoxy groups attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Benzothiazole derivatives have been implicated in various biochemical processes, suggesting that they may influence a range of pathways .
Result of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, suggesting that they may induce a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dimethoxy-benzothiazole typically involves the chlorination of 5,6-dimethoxy-benzothiazole. One common method is the reaction of 5,6-dimethoxy-benzothiazole with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 2-position of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the chlorination process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dimethoxy-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazoles.
Scientific Research Applications
2-Chloro-5,6-dimethoxy-benzothiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential applications in drug development due to its biological activity. Benzothiazole derivatives are known for their anticancer, anti-inflammatory, and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Lacks the methoxy groups present in 2-Chloro-5,6-dimethoxy-benzothiazole.
5,6-Dimethoxybenzothiazole: Lacks the chlorine atom present in this compound.
2-Amino-6-chlorobenzothiazole: Contains an amino group instead of the methoxy groups.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-5,6-dimethoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLUSLHALUKRLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427601 | |
Record name | 2-CHLORO-5,6-DIMETHOXY-BENZOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864169-35-7 | |
Record name | 2-CHLORO-5,6-DIMETHOXY-BENZOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5,6-dimethoxy-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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